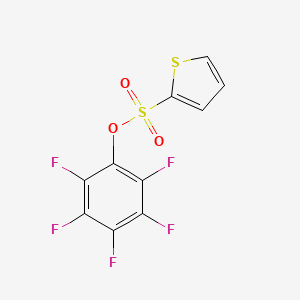

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” is a chemical compound with the CAS Number: 663175-91-5 . It has a molecular weight of 331.26 . The IUPAC name for this compound is perfluorophenyl 1H-1lambda3-thiophene-2-sulfonate . It is typically stored at temperatures between 28 C .

Molecular Structure Analysis

The InChI code for “2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” is 1S/C10H4F5O3S2/c11-5-6 (12)8 (14)10 (9 (15)7 (5)13)18-20 (16,17)4-2-1-3-19-4/h1-3,19H . This code provides a standard way to encode the molecular structure using text.It has a melting point of 90 - 92 degrees Celsius . The compound is solid in its physical form .

Applications De Recherche Scientifique

Organic Solar Cell Applications

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” has been used as a building block for the preparation of conjugated polymer donors for organic solar cell applications . The compound was used in the synthesis of a copolymer bearing fluorene as the comonomer . The novel material exhibited highly efficient photoluminescence quenching when blended with fullerene derivatives .

Optoelectronic Applications

The pentafluorophenyl substituted benzimidazole, which can be synthesized using “2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate”, has been introduced as a building block of conjugated polymers for optoelectronic applications .

Synthesis of Complex Organic Molecules

This chemical has been utilized for the synthesis of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and functional materials .

Suzuki Reaction

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . For example, it has been used to synthesize bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives .

Synthesis of Chiral Alcohols

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” was used in asymmetric synthesis of chiral alcohols using ketoreductase isolated from cyanobacterium Synechococcus sp. strain PCC 7942 .

Synthesis of Benzalpentafluoroacetophenone

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” was also used in the synthesis of benzalpentafluoroacetophenone .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F5O3S2/c11-5-6(12)8(14)10(9(15)7(5)13)18-20(16,17)4-2-1-3-19-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFSXUOCIXWUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2832471.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)

![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)

![ethyl 4-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2832487.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)